

Tamra-peg2-NH2 in Fluorescence Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: Tamra-peg2-NH2

Cat. No.: B12382852

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Tamra-peg2-NH2**, a versatile fluorescent probe, in various fluorescence microscopy applications. **Tamra-peg2-NH2** is a derivative of the bright and photostable tetramethylrhodamine (TAMRA) fluorophore, featuring a polyethylene glycol (PEG) spacer and a terminal primary amine group. This amine functionality allows for covalent conjugation to biomolecules, making it an invaluable tool for visualizing and tracking cellular components and processes.

Properties of Tamra-peg2-NH2

Tamra-peg2-NH2 exhibits robust photophysical properties suitable for a wide range of fluorescence microscopy techniques. The PEG spacer enhances its solubility in aqueous buffers and reduces non-specific binding, while the terminal amine group enables straightforward conjugation to carboxyl groups on target molecules such as proteins, antibodies, and nucleic acids.

Table 1: Photophysical and Chemical Properties of **Tamra-peg2-NH2**

Property	Value	Reference
Excitation Maximum (λ_{ex})	~553 nm	[1]
Emission Maximum (λ_{em})	~575 nm	[1]
Recommended Laser Line	561 nm	
Reactive Group	Primary Amine (-NH ₂)	[2]
Reactive Towards	Carboxylic Acids (-COOH)	[2]
Solubility	Good in aqueous buffers and polar organic solvents	

Note: The exact photophysical properties can be influenced by the local environment and conjugation partner.

Applications in Fluorescence Microscopy

The versatility of **Tamra-peg2-NH₂** allows its use in several key fluorescence microscopy applications, including:

- Immunofluorescence (IF): For the visualization of specific proteins or antigens within fixed and permeabilized cells or tissues.
- Fluorescence In Situ Hybridization (FISH): To detect and localize specific DNA or RNA sequences within cells.
- Live-Cell Imaging: For tracking the dynamics of labeled biomolecules in living cells.
- Signaling Pathway Analysis: To monitor the translocation or interaction of proteins involved in cellular signaling cascades.

Experimental Protocols

This section provides detailed protocols for the conjugation of **Tamra-peg2-NH₂** to biomolecules and their subsequent use in fluorescence microscopy.

Conjugation of Tamra-peg2-NH2 to Proteins (e.g., Antibodies)

This protocol describes the covalent attachment of **Tamra-peg2-NH2** to proteins containing accessible carboxylic acid groups (e.g., on aspartic and glutamic acid residues) using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- **Tamra-peg2-NH2**
- Protein to be labeled (e.g., antibody)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, for increased efficiency)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Desalting column (e.g., Sephadex G-25)
- Anhydrous DMSO or DMF

Procedure:

- **Protein Preparation:** Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.
- **Activation of Carboxyl Groups:**
 - Dissolve EDC and Sulfo-NHS (if used) in anhydrous DMSO or water immediately before use.

- Add EDC (final concentration ~2-10 mM) and Sulfo-NHS (final concentration ~5-10 mM) to the protein solution.
- Incubate for 15-30 minutes at room temperature.
- Removal of Excess Crosslinker: Immediately purify the activated protein using a desalting column pre-equilibrated with Coupling Buffer.
- Conjugation Reaction:
 - Dissolve **Tamra-peg2-NH2** in anhydrous DMSO to prepare a 10 mM stock solution.
 - Immediately add the **Tamra-peg2-NH2** stock solution to the activated protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point.
 - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
- Purification: Remove unconjugated dye by extensive dialysis against PBS or by using a desalting column.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~553 nm (for TAMRA).

Table 2: Reagent Concentrations for Protein Conjugation

Reagent	Stock Concentration	Final Concentration
Protein	1-5 mg/mL	1-5 mg/mL
EDC	100 mM	2-10 mM
Sulfo-NHS	200 mM	5-10 mM
Tamra-peg2-NH2	10 mM	10-20 fold molar excess over protein
Quenching Buffer	1 M	50-100 mM

Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a **Tamra-peg2-NH2**-labeled secondary antibody for indirect immunofluorescence.

Materials:

- Adherent cells grown on coverslips
- PBS (Phosphate-Buffered Saline)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% BSA (Bovine Serum Albumin) in PBS
- Primary antibody (specific to the target antigen)
- **Tamra-peg2-NH2**-labeled secondary antibody (specific to the primary antibody host species)
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- Cell Culture and Fixation:
 - Grow cells to the desired confluency on sterile coverslips.
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Permeabilization:

- Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
- Wash three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer to the recommended concentration.
 - Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
 - Wash three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the **Tamra-peg2-NH2**-labeled secondary antibody in Blocking Buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
 - Wash three times with PBS for 5 minutes each.
- Counterstaining and Mounting:
 - Incubate with DAPI solution for 5 minutes to stain the nuclei.
 - Wash twice with PBS.
 - Mount the coverslips onto microscope slides using antifade mounting medium.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and TAMRA.

Fluorescence In Situ Hybridization (FISH)

This protocol provides a general guideline for using a **Tamra-peg2-NH2**-labeled oligonucleotide probe for FISH on adherent cells.

Materials:

- Adherent cells on coverslips
- **Tamra-peg2-NH2**-labeled oligonucleotide probe (with a carboxylated linker for conjugation)
- PBS
- Fixation Solution: 4% PFA in PBS
- Permeabilization Solution: 0.5% Triton X-100 in PBS
- 2x SSC (Saline-Sodium Citrate) buffer
- Hybridization Buffer (e.g., 50% formamide, 10% dextran sulfate in 2x SSC)
- Wash Buffers (e.g., 2x SSC, 0.1x SSC)
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

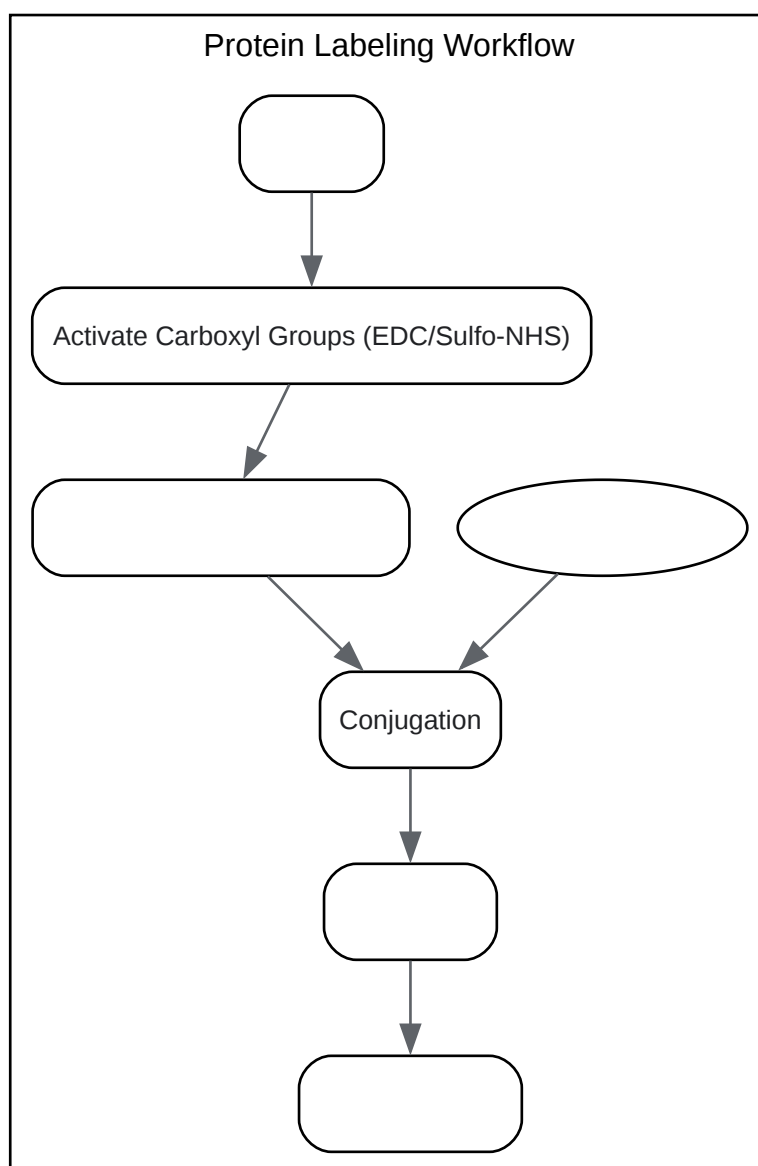
Procedure:

- **Probe Labeling:** Synthesize an oligonucleotide with a 5' or 3' carboxyl modification and conjugate it to **Tamra-peg2-NH2** using the EDC/NHS chemistry described in Protocol 3.1. Purify the labeled probe using HPLC or other suitable methods.
- **Sample Preparation:**
 - Fix and permeabilize cells as described in the Immunofluorescence protocol (steps 1 and 2).
- **Pre-hybridization:**

- Wash cells with 2x SSC.
- Incubate cells in Hybridization Buffer without the probe for 1 hour at 37°C.
- Hybridization:
 - Dilute the **Tamra-peg2-NH2**-labeled probe in Hybridization Buffer (final concentration typically 1-10 ng/μL).
 - Denature the probe and cellular DNA by heating the coverslips in the hybridization mixture at 75-85°C for 5-10 minutes.
 - Incubate overnight at 37°C in a humidified chamber.
- Post-Hybridization Washes:
 - Wash the coverslips in 2x SSC at 42°C for 15 minutes.
 - Wash in 0.1x SSC at 60°C for 15 minutes.
 - Wash in 2x SSC at room temperature for 5 minutes.
- Counterstaining and Mounting:
 - Stain with DAPI and mount as described in the Immunofluorescence protocol.
- Imaging:
 - Visualize the fluorescent signal using a fluorescence microscope.

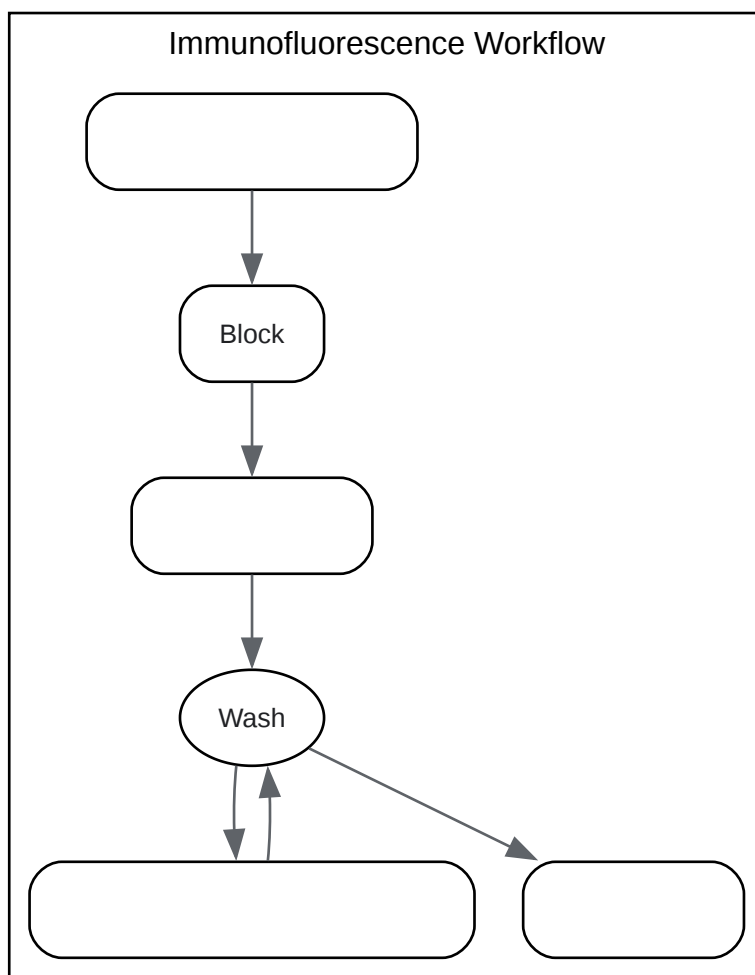
Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and a relevant signaling pathway.



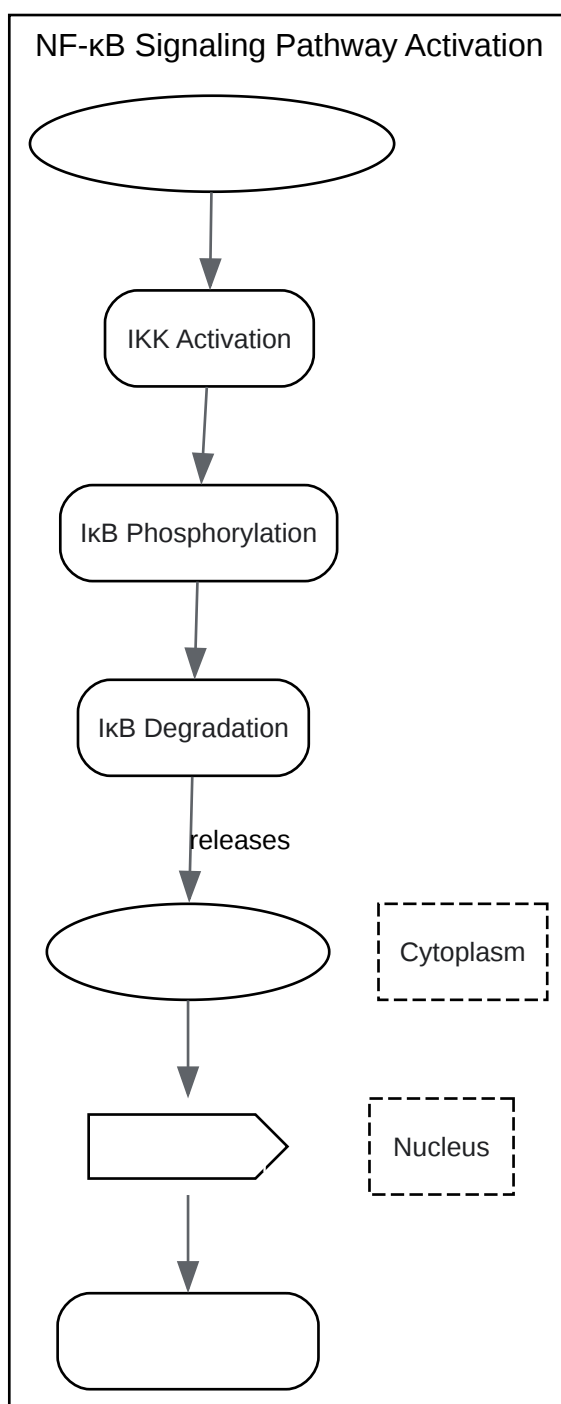
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Workflow for conjugating **Tamra-peg2-NH2** to a protein.



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General workflow for an indirect immunofluorescence experiment.



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References

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